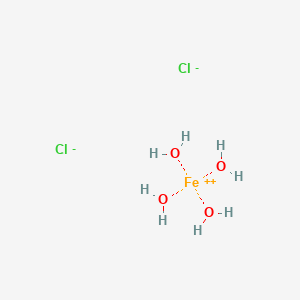
Iron(2+);dichloride;tetrahydrate
Übersicht
Beschreibung
Iron(2+);dichloride;tetrahydrate, also known as Ferrous chloride tetrahydrate or Iron dichloride tetrahydrate, is soluble in water, alcohol, and acetone . It is used in metallurgy as an electrolytic agent and as a mordant in dyeing . It has been used in the synthesis of pentasubstituted acylferrocenes . In biological research, ferrous chloride is used as a source of Fe2+ ion .
Synthesis Analysis
During the laboratory synthesis of iron complexes, ferrous chloride acts as a reducing flocculating agent in waste water treatment, particularly for wastes containing chromate . It is the precursor to hydrated iron (III) oxides that are magnetic pigments .
Molecular Structure Analysis
The molecular formula of Iron(2+);dichloride;tetrahydrate is Cl2FeH8O4 . The molecular weight is 198.81 g/mol . The structure of the compound includes two chloride ions, one iron ion, and four water molecules .
Chemical Reactions Analysis
Iron(2+);dichloride;tetrahydrate is used in various chemical reactions. For instance, it is used as a reducing agent in metallurgy . It is also used in the synthesis of pentasubstituted acylferrocenes .
Physical And Chemical Properties Analysis
Iron(2+);dichloride;tetrahydrate appears as green and light green crystals . It has a chlorine-like odor . It is soluble in water and alcohol . The specific gravity of the compound is 1.93 .
Wissenschaftliche Forschungsanwendungen
Iron nanoparticles, including those based on Iron(2+);dichloride;tetrahydrate, have been applied in the reduction of chlorinated ethanes, demonstrating their potential in environmental remediation (Song & Carraway, 2005).
Iron(2+) complexes, such as Iron(2+);dichloride;tetrahydrate, have been studied for their spin crossover properties, which are significant in the field of molecular electronics and materials science (Bocˇa et al., 1998).
The role of Iron(2+);dichloride;tetrahydrate in the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans has been investigated, highlighting its importance in understanding chemical reactions relevant to environmental pollution (Ryan & Altwicker, 2004).
Iron(2+);dichloride;tetrahydrate has been used in the synthesis of iron(II) complexes for catalytic applications, such as in hydrosilylation and transfer hydrogenation (Hashimoto et al., 2012).
It has applications in groundwater treatment, specifically in the transformation of carbon tetrachloride to less harmful compounds (Devlin & Müller, 1999).
Neutron diffraction studies of Iron(2+);dichloride;tetrahydrate have provided insights into its crystal structure, which is fundamental for understanding its chemical behavior (Verbist et al., 1972).
Its involvement in the reduction of halogenated hydrocarbons in aqueous media indicates its potential in environmental clean-up efforts (Hassan, 2000).
Iron(2+);dichloride;tetrahydrate is also significant in the study of gas-phase C-H and N-H bond activation, which has implications in organometallic chemistry (Schlangen et al., 2008).
It is used in the synthesis of iron(II) mesotetraphenylchlorin complexes, highlighting its utility in the field of coordination chemistry (Kobeissi et al., 2013).
Iron(2+);dichloride;tetrahydrate plays a role in the development of fluorescent probes for imaging labile iron(II) pools in living cells, contributing to the understanding of iron regulation in biological systems (Au‐Yeung et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
iron(2+);dichloride;tetrahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Fe.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSMOXHYUFMBLS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Cl-].[Cl-].[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2FeH8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7758-94-3 (Parent) | |
| Record name | Iron(2+) chloride, tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
198.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron(2+);dichloride;tetrahydrate | |
CAS RN |
13478-10-9 | |
| Record name | Iron(2+) chloride, tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





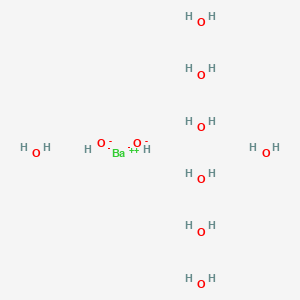


![Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-](/img/structure/B7884960.png)


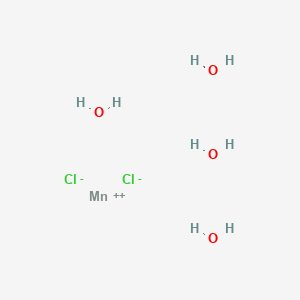
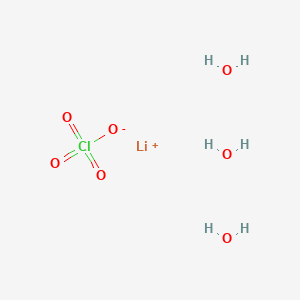
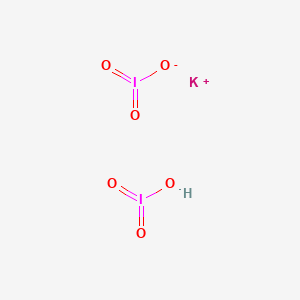
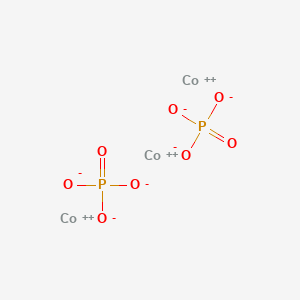
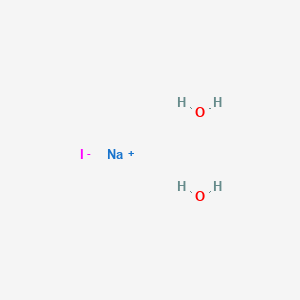
![5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione](/img/structure/B7885008.png)